Biotin-PEG4-OH

Spacer length optimization Avidin binding accessibility Steric hindrance mitigation

Researchers requiring a chemically flexible biotin-PEG4 linker face limited options when pre-activated esters constrain conjugation strategy. Biotin-PEG4-alcohol solves this with a 19.2 Å PEG4 spacer (optimal for <10 nM PROTAC DC₅₀) and a terminal hydroxyl that permits silanization onto SPR surfaces-a route impossible with NHS-biotin. In situ CDI/DSC activation yields tailored reactive carbonates; Mitsunobu or tosylation chemistries enable coupling to carboxylates, phosphates, or hydroxyls. >100 mg/mL aqueous solubility prevents precipitation even at >5 biotins per protein. Procurement delivers a white to off-white solid (≥95% purity) shipped under cold chain, supporting immediate deployment in bioconjugation, PROTAC development, and surface modification workflows.

Molecular Formula C18H33N3O6S
Molecular Weight 419.5 g/mol
Cat. No. B11826218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG4-OH
Molecular FormulaC18H33N3O6S
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2
InChIInChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m1/s1
InChIKeyZXIIDTTUJDVFCP-BFYDXBDKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG4-alcohol Technical Baseline


5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide, commercially designated as Biotin-PEG4-alcohol (CAS 1217609-84-1), is a heterobifunctional biotinylation reagent comprising a D-biotin moiety linked via a tetraethylene glycol (PEG4) spacer to a terminal primary hydroxyl group . The PEG4 spacer, spanning 16 atoms with a calculated length of approximately 19.2 Å, confers aqueous solubility to the otherwise hydrophobic biotin core while providing a flexible tether between the affinity tag and the conjugated biomolecule . Unlike pre-activated esters (e.g., NHS-biotin derivatives) or bioorthogonal handles (e.g., alkyne/azide), the terminal hydroxyl group requires in situ activation—typically via carbonyldiimidazole (CDI), N,N′-disuccinimidyl carbonate (DSC), or tosylation—prior to covalent attachment, thereby affording the user direct control over the reactive intermediate and enabling conjugation chemistries that are not commercially available in pre-activated formats .

User-controlled activation (CDI, DSC, tosylation) for diverse conjugation chemistries
PEG4 spacer balances avidin accessibility and PROTAC ternary complex geometry
High aqueous solubility supports high-density protein labeling without aggregation

Why Biotin-PEG4-alcohol Is Irreplaceable


Generic substitution among biotin-PEGn-alcohol homologs (where n = 3, 4, 6, 8, or 12) or replacement with pre-activated biotin esters (e.g., NHS-biotin, Biotin-PEG4-NHS) introduces quantifiable performance divergences in solubility, steric accessibility, and synthetic versatility that are consequential for reproducible experimental outcomes. While Biotin-PEG3-alcohol offers a shorter 22.9 Å spacer that may limit access to recessed avidin binding pockets in sterically congested conjugates, Biotin-PEG6-alcohol extends the spacer to approximately 47.6 Å—a length empirically associated with reduced PROTAC degradation efficiency (DC₅₀ shift from <10 nM to >100 nM) due to suboptimal ternary complex geometry [1][2]. Conversely, pre-activated NHS esters eliminate the need for in situ activation but impose a fixed amine-reactive chemistry that precludes alternative conjugation strategies (e.g., hydroxyl-directed esterification, etherification, or silanization) essential for certain surface modification and small-molecule probe construction workflows . The PEG4 architecture occupies a empirically validated functional window: spacer length sufficient to mitigate steric occlusion without introducing the conformational entropy penalties or ternary complex destabilization observed with extended PEGn linkers [2].

PEG3 shorter spacer
May not fully relieve steric hindrance for avidin binding in bulky conjugates.
PEG6 or longer spacers
Reported to reduce PROTAC degradation efficiency due to suboptimal ternary complex geometry.
Pre-activated NHS-biotin reagents
Limit conjugation to amine-only chemistry, excluding hydroxyl-directed or surface silanization strategies.

Biotin-PEG4-alcohol Differentiation Evidence


Spacer Length: Avidin Binding and PROTAC Potency

The PEG4 spacer in Biotin-PEG4-alcohol measures 16 atoms with a calculated length of 19.2 Å . Comparative spacer length data for adjacent homologs: Biotin-PEG3-amine spacer is 22.9 Å; NHS-dPEG12-biotin spacer extends to 47.6 Å . In PROTAC linker optimization studies, PEG4-length linkers consistently yielded DC₅₀ values <10 nM for target degradation, whereas PEG6 and PEG12 linkers exhibited marked potency attenuation (DC₅₀ >100 nM) attributable to suboptimal ternary complex geometry and excessive conformational entropy [1].

Spacer Length
Reported
19.2 Å / 16 atoms
Supports avidin binding and PROTAC potency
PROTAC DC₅₀ shift: PEG4 100 nM
Spacer length optimization Avidin binding accessibility Steric hindrance mitigation

Aqueous Solubility Comparison with LC-Biotin

Biotin-PEG4-alcohol and related PEG4-biotin derivatives exhibit solubility exceeding 100 mg/mL in aqueous buffers and organic solvents (DMSO, DMF, ethanol) . In contrast, traditional biotinylation reagents employing hydrocarbon spacers—specifically LC-biotin (6-aminocaproic acid linker)—demonstrate markedly lower aqueous solubility and are documented to trigger aggregation and precipitation of conjugated biomolecules, particularly at high labeling densities . Direct comparative evaluation by Sigma-Aldrich establishes that dPEG4 biotin acid offers 'significantly superior solubility and performance characteristics compared to the traditional, highly hydrophobic biotinylation reagent known as LC-biotin' . Notably, PEG4 and LC-biotin possess comparable linker lengths, isolating the differential aggregation propensity to the physicochemical nature of the PEG chain versus the alkyl spacer .

Solubility vs LC-Biotin
Head-to-head
>100 mg/mL aqueous, no aggregation
LC-biotin: poor solubility, triggers precipitation
Maintains conjugate solubility at high labeling densities
Verify for specific protein conjugates; reported superiority may need independent confirmation
Aqueous solubility Protein aggregation prevention Biotinylation reagent comparison

Avidin Binding Steric Hindrance and Spacer Length

The 19.2 Å PEG4 spacer provides a flexible tether that positions the biotin moiety sufficiently distant from the conjugated biomolecule surface to enable unobstructed access to the avidin/streptavidin binding pocket, which is recessed approximately 9 Å below the protein surface . Shorter PEG2 linkers (approximately 13.5 Å) risk steric occlusion when conjugated to bulky proteins or surfaces, while PEG12 linkers (47.6 Å) introduce excessive conformational freedom that can reduce effective local biotin concentration and, at high PEG molecular weights (≥5000 Da), sterically block adjacent biotin binding sites on the avidin tetramer [1][2]. The PEG4 architecture falls within the 7-27 atom spacer range empirically validated to preserve full avidin binding stoichiometry and dissociation kinetics comparable to unmodified biotin [3].

Avidin Binding Access
Class-level
PEG4 within optimal 7–27 atom range
Preserves 4:1 biotin:avidin stoichiometry
Class-level inference; longer PEGn may block adjacent sites
Steric accessibility Avidin/streptavidin binding Linker flexibility

Hydroxyl Derivatization Versatility vs. NHS Ester

Biotin-PEG4-alcohol presents a terminal primary hydroxyl group that can be derivatized via multiple activation pathways—including carbonyldiimidazole (CDI), N,N′-disuccinimidyl carbonate (DSC), tosylation, or direct Mitsunobu coupling—enabling conjugation to carboxylates, phosphates, silanes, and other nucleophiles that are incompatible with pre-activated NHS esters . In contrast, Biotin-PEG4-NHS ester (MW 588.7 Da) is restricted to primary amine conjugation at pH 7.0-9.0 and exhibits aqueous hydrolysis half-lives of approximately 4-5 hours at pH 8.0, 25°C, necessitating immediate use after reconstitution [1]. The alcohol form provides indefinite shelf stability in the solid state when stored at -20°C and allows users to generate reactive intermediates on-demand with tailored leaving groups (e.g., imidazolide vs. succinimidyl) for specific coupling conditions .

Conjugation Versatility
Head-to-head
CDI, DSC, tosylation, Mitsunobu
vs. NHS ester: amine-only
Enables non-amine bioconjugation and surface silanization
Hydroxyl stable at -20°C; NHS ester limited aqueous stability
Hydroxyl activation Custom conjugation Surface modification

Biotin-PEG4-alcohol Validated Applications


Hydroxyl-Directed Silanization for Biosensor Surfaces

The terminal hydroxyl group of Biotin-PEG4-alcohol enables direct silanization onto glass, silicon oxide, or metal oxide surfaces—a conjugation strategy inaccessible to pre-activated NHS-biotin esters. Following in situ activation with CDI or DSC, the resulting reactive carbonate intermediate couples to aminosilane-modified surfaces, producing a stable carbamate linkage that tethers biotin at a precisely controlled 19.2 Å distance from the surface . This spatial separation, validated to mitigate steric hindrance in avidin binding, is critical for surface plasmon resonance (SPR) biosensor applications where immobilized ligand density and orientation directly determine analyte capture efficiency and assay sensitivity .

PROTAC Linker Optimization with PEG4 Spacer

In proteolysis-targeting chimera (PROTAC) design, linker length is a conformational determinant of ternary complex geometry and degradation efficiency. Systematic optimization studies demonstrate that PEG4-length linkers consistently achieve DC₅₀ values <10 nM for target protein degradation, whereas extended PEG6 and PEG12 linkers produce substantial potency attenuation (DC₅₀ >100 nM) due to suboptimal E3 ligase–target protein orientation . Biotin-PEG4-alcohol serves as a versatile PROTAC linker precursor: the hydroxyl terminus can be activated for coupling to either the E3 ligase ligand or the target protein ligand, while the biotin moiety provides a convenient affinity handle for purification and target engagement validation during the PROTAC development workflow .

High-Density Protein Biotinylation and Aggregation Resistance

For applications demanding extensive biotinylation of lysine-rich proteins or antibodies—such as immunohistochemistry signal amplification, ELISA detection reagents, or affinity chromatography matrices—the PEG4 spacer's >100 mg/mL aqueous solubility and documented aggregation resistance relative to LC-biotin are decisive procurement criteria . Biotin-PEG4-alcohol enables preparation of activated biotinylating reagents (e.g., the corresponding NHS carbonate or imidazolide) with tailored reactivity profiles, allowing precise control over labeling stoichiometry while maintaining conjugate solubility even at incorporation ratios exceeding 5-10 biotins per protein molecule—conditions under which LC-biotin conjugates typically precipitate .

Small-Molecule Biotinylation via Non-Amine Chemistry

When biotin must be conjugated to small molecules lacking primary amines—such as hydroxyl-containing natural products, carboxylate-bearing metabolites, or phosphate-modified oligonucleotides—the hydroxyl terminus of Biotin-PEG4-alcohol provides a chemically orthogonal handle. Activation to the tosylate or mesylate enables nucleophilic displacement by carboxylates or phosphates; Mitsunobu coupling permits direct esterification with carboxylic acids; and CDI activation yields reactive carbonates for coupling to amines or alcohols under mild conditions . The 19.2 Å PEG4 spacer ensures the biotin tag remains accessible for streptavidin capture without sterically interfering with the small molecule's target binding interactions, a balance that shorter PEG2 linkers (~13.5 Å) may fail to achieve .

Application
Selection Property
Validation Focus
Hydroxyl-directed silanization for biosensor surfaces
Hydroxyl-mediated surface coupling
SPR biosensor immobilization and steric hindrance mitigation
PROTAC linker optimization
PEG4 spacer length for ternary complex geometry
DC₅₀ potency and target degradation efficiency
High-density protein biotinylation
Aqueous solubility and aggregation resistance
Conjugate solubility at high labeling densities
Small-molecule biotinylation via non-amine chemistry
Hydroxyl activation for carboxylates, phosphates, or silanes
Streptavidin capture without steric interference on target binding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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